molecular formula C4H3ClN2O2 B12354123 5-chloro-1H-pyridazine-4,6-dione

5-chloro-1H-pyridazine-4,6-dione

Cat. No.: B12354123
M. Wt: 146.53 g/mol
InChI Key: VLQJVTWYIHZITJ-UHFFFAOYSA-N
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Description

5-chloro-1H-pyridazine-4,6-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyridazine-4,6-dione typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of pyridazine-4,6-dione with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyridazine-4,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities depending on the substituents introduced.

Scientific Research Applications

5-chloro-1H-pyridazine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyridazine-4,6-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound of 5-chloro-1H-pyridazine-4,6-dione, which lacks the chlorine substituent.

    Pyridazinone: A derivative with a keto group at the 3-position instead of the chlorine atom.

    Chloropyridazine: A similar compound with chlorine substituents at different positions on the pyridazine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential as a pharmacophore in drug design .

Properties

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

5-chloro-1H-pyridazine-4,6-dione

InChI

InChI=1S/C4H3ClN2O2/c5-3-2(8)1-6-7-4(3)9/h1,3H,(H,7,9)

InChI Key

VLQJVTWYIHZITJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C(C1=O)Cl

Origin of Product

United States

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